molecular formula C10H16N2O B2975615 3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ol CAS No. 478063-88-6

3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ol

Cat. No.: B2975615
CAS No.: 478063-88-6
M. Wt: 180.251
InChI Key: NRSTXKLBMAVOGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ol is an organic compound that features a dimethylamino group, a pyridinyl group, and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with dimethylamine and a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce various alcohols or amines.

Scientific Research Applications

3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can act as a ligand in biochemical assays and studies.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the pyridinyl group can participate in π-π stacking and coordination with metal ions. These interactions enable the compound to modulate biological activities and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(dimethylamino)-1-(pyridin-2-yl)propan-1-ol
  • 3-(dimethylamino)-1-(pyridin-4-yl)propan-1-ol
  • 3-(methylamino)-1-(pyridin-3-yl)propan-1-ol

Uniqueness

3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ol is unique due to the specific positioning of the dimethylamino and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.

Properties

IUPAC Name

3-(dimethylamino)-1-pyridin-3-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-12(2)7-5-10(13)9-4-3-6-11-8-9/h3-4,6,8,10,13H,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSTXKLBMAVOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CN=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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